(E)-Ethyl 4-oxopent-2-enoate chemical properties
(E)-Ethyl 4-oxopent-2-enoate chemical properties
An In-Depth Technical Guide to (E)-Ethyl 4-oxopent-2-enoate: Properties, Reactivity, and Synthetic Applications
Introduction
(E)-Ethyl 4-oxopent-2-enoate, a bifunctional organic molecule, serves as a versatile and valuable building block in modern organic synthesis. Its structure incorporates both an α,β-unsaturated ketone and an ethyl ester moiety, creating a unique electronic landscape that dictates its reactivity. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, core reactivity, and practical applications, with a focus on the underlying principles that are critical for researchers, chemists, and professionals in drug development. As a key Michael acceptor, understanding its behavior is paramount for designing complex molecular architectures.[1][2]
Physicochemical and Structural Properties
(E)-Ethyl 4-oxopent-2-enoate is typically a liquid at room temperature and should be stored in a dry, well-sealed environment to prevent degradation.[3] Its core structural and physical properties are summarized below, providing the foundational data necessary for experimental design.
| Property | Value | Source(s) |
| CAS Number | 10150-93-3 | [1][4] |
| Molecular Formula | C₇H₁₀O₃ | [] |
| Molecular Weight | 142.15 g/mol | [] |
| Purity (Typical) | ≥95% | |
| Synonyms | Ethyl (2E)-4-oxo-2-pentenoate, Ethyl trans-4-oxo-2-pentenoate | [4] |
| InChI Key | RYESNZCDHSIFDI-SNAWJCMRSA-N | [6] |
| Storage Conditions | Room temperature, sealed in dry conditions | [3] |
Spectroscopic Signature Analysis
Definitive structural confirmation is the cornerstone of any synthetic workflow. While specific spectra for this compound are not broadly published, its structure allows for a precise prediction of its spectroscopic signature. A self-validating characterization protocol relies on identifying these key features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |
| ¹H NMR | Ethyl-CH₃ (t) | ~1.3 ppm | Triplet due to coupling with adjacent CH₂ group. |
| Acetyl-CH₃ (s) | ~2.3 ppm | Singlet, adjacent to a carbonyl group with no proton neighbors. | |
| Ethyl-CH₂ (q) | ~4.2 ppm | Quartet due to coupling with adjacent CH₃ group; deshielded by the ester oxygen. | |
| α-vinyl H (d) | ~6.4 ppm | Doublet, deshielded by ester carbonyl; coupled to β-vinyl H. J ≈ 16 Hz . | |
| β-vinyl H (d) | ~6.9 ppm | Doublet, deshielded by ketone carbonyl; coupled to α-vinyl H. J ≈ 16 Hz . | |
| ¹³C NMR | Ethyl-CH₃ | ~14 ppm | Standard alkyl carbon. |
| Acetyl-CH₃ | ~28 ppm | Ketone methyl group. | |
| Ethyl-CH₂ | ~61 ppm | Ester methylene group. | |
| α-vinyl C | ~135 ppm | Alkene carbon α to the ester. | |
| β-vinyl C | ~145 ppm | Alkene carbon β to the ester, highly deshielded. | |
| Ester C=O | ~165 ppm | Carbonyl carbon of the ester. | |
| Ketone C=O | ~198 ppm | Carbonyl carbon of the ketone. | |
| IR Spec. | C=O Stretch (Ester) | ~1720 cm⁻¹ | Strong, sharp absorption characteristic of α,β-unsaturated esters. |
| C=O Stretch (Ketone) | ~1690 cm⁻¹ | Strong, sharp absorption for the conjugated ketone. | |
| C=C Stretch | ~1640 cm⁻¹ | Conjugated alkene stretch. | |
| C-H bend (trans-alkene) | ~980 cm⁻¹ | Out-of-plane bend confirming (E)-geometry. | |
| Mass Spec. | Molecular Ion [M]⁺ | 142.15 m/z | Corresponds to the molecular weight of the compound. |
| [M-OCH₂CH₃]⁺ | 97 m/z | Loss of the ethoxy group from the ester. | |
| [M-COCH₃]⁺ | 99 m/z | Loss of the acetyl group. | |
| [CH₃CO]⁺ | 43 m/z | Acetyl cation, often a prominent base peak for such structures. |
Causality: The large coupling constant (J ≈ 16 Hz) predicted for the vinyl protons is the most critical diagnostic feature, providing unambiguous confirmation of the (E) or trans stereochemistry of the double bond.
Core Reactivity: The Michael Addition
The primary mode of reactivity for (E)-Ethyl 4-oxopent-2-enoate is its function as a Michael acceptor. The electron-withdrawing nature of both the ketone and the ester functionalities polarizes the conjugated system. This polarization renders the β-carbon electron-deficient and thus highly susceptible to attack by a wide range of soft nucleophiles in a conjugate addition reaction.[2] This reaction is fundamental to carbon-carbon and carbon-heteroatom bond formation.
Caption: General mechanism of the Michael Addition reaction.
This reactivity makes the compound a powerful tool for synthesizing complex structures, including substituted butyrolactones and various heterocyclic systems, which are common motifs in pharmacologically active molecules.[2]
Synthetic Strategy: Horner-Wadsworth-Emmons (HWE) Reaction
A reliable and stereoselective method for synthesizing (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This approach offers significant advantages over the traditional Wittig reaction, primarily because the resulting phosphate byproduct is water-soluble, simplifying purification. Furthermore, the use of stabilized phosphonate ylides strongly favors the formation of the thermodynamically stable (E)-alkene.
The logical synthetic pathway involves the reaction of ethyl 2-(diethoxyphosphoryl)acetate with methylglyoxal.
Caption: Workflow for the proposed synthesis of (E)-Ethyl 4-oxopent-2-enoate.
Experimental Protocols
The following protocols are representative methodologies. Researchers must always perform a thorough risk assessment before commencing any experimental work.
Protocol 1: Synthesis via HWE Reaction
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Objective: To synthesize (E)-Ethyl 4-oxopent-2-enoate with high stereoselectivity.
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Methodology:
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Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.05 eq). Wash with anhydrous hexanes (2x) to remove oil, then suspend in anhydrous tetrahydrofuran (THF, 50 mL).
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Ylide Formation: Cool the suspension to 0°C in an ice bath. Add ethyl 2-(diethoxyphosphoryl)acetate (1.0 eq) dropwise via syringe over 15 minutes. Stir the resulting mixture at 0°C for 30 minutes until hydrogen evolution ceases.
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Addition: Add a solution of methylglyoxal (40% in water, 1.1 eq) dropwise to the ylide solution at 0°C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phosphonate is consumed (typically 2-4 hours).
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Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.
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Protocol 2: Structural Validation
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Objective: To confirm the identity and purity of the synthesized (E)-Ethyl 4-oxopent-2-enoate.
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Methodology:
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NMR Spectroscopy: Dissolve a small sample (~10-20 mg) in deuterated chloroform (CDCl₃). Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra.
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Self-Validation: Confirm the presence of all predicted signals. Critically, measure the coupling constant between the two vinyl protons in the ¹H spectrum. A value of 15-18 Hz confirms the (E)-configuration. Integrate all peaks to verify the proton count for each signal.
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-
Infrared Spectroscopy: Obtain an IR spectrum of a thin film of the neat liquid product on a salt plate.
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Self-Validation: Verify the presence of the key stretches: two distinct C=O absorptions (~1720 and ~1690 cm⁻¹), the C=C stretch (~1640 cm⁻¹), and the crucial C-H out-of-plane bend for a trans-alkene (~980 cm⁻¹).
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Mass Spectrometry: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.
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Self-Validation: Confirm the molecular ion peak at m/z = 142. Observe fragmentation patterns consistent with the structure, such as the loss of ethoxy (m/z 97) or acetyl (m/z 43) groups.
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Applications in Drug Development and Synthesis
The utility of (E)-Ethyl 4-oxopent-2-enoate extends beyond a simple laboratory curiosity. As a bifunctional building block, it is employed in:
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Heterocycle Synthesis: It serves as a precursor for pyrazolines, pyridazinones, and other heterocyclic systems through reactions with dinucleophiles like hydrazine.
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Tandem Reactions: Its structure is amenable to tandem conjugate addition-cyclization sequences, allowing for the rapid construction of complex cyclic and polycyclic frameworks.
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Natural Product Synthesis: The enoate functionality is a common feature in natural products, and this compound provides a direct route to introduce this motif.[2]
While not a drug itself, its role as a versatile intermediate allows for the efficient synthesis of novel molecular scaffolds that are subsequently tested for biological activity. The principles of Michael addition are a cornerstone of medicinal chemistry for building libraries of potential drug candidates.
Safety and Handling
(E)-Ethyl 4-oxopent-2-enoate should be handled with appropriate care in a laboratory setting.
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Hazards: May be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[3]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or chemical goggles, and a lab coat.[7]
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Handling: Use in a well-ventilated area, preferably within a laboratory fume hood.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and heat.[7]
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First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person into fresh air.[7]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
References
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MarkHerb. Safety Data Sheet. [Link]
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PubChem. Ethyl (2E)-2-methyl-4-oxopent-2-enoate. [Link]
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PubChem. 2-Ethyl-4-oxopent-2-enoic acid. [Link]
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PubChem. Ethyl 3-methyl-4-oxopent-2-enoate. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Organic Syntheses. 2,4-Decadienoic acid, ethyl ester, (E,Z)-. [Link]
